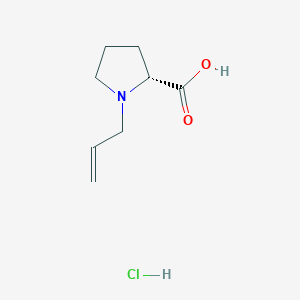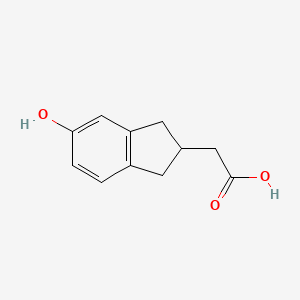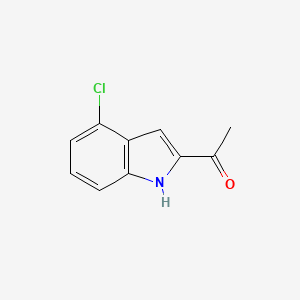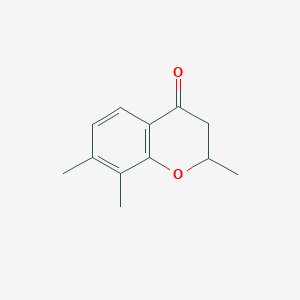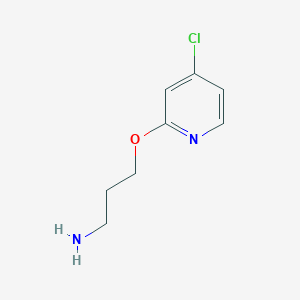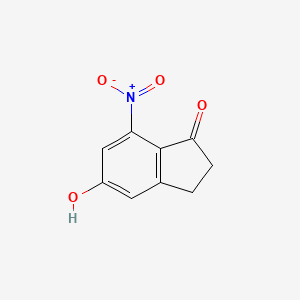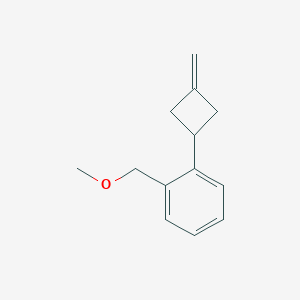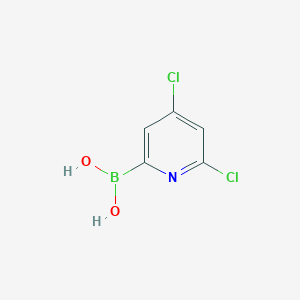
(4,6-Dichloropyridin-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,6-Dichloropyridin-2-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with chlorine atoms at the 4 and 6 positions. It is widely used in various chemical reactions, particularly in the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.
Preparation Methods
The synthesis of (4,6-Dichloropyridin-2-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metal-hydrogen exchange to direct the borylation to the desired position on the pyridine ring.
Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst to form the boronic acid.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of C-H or C-F bonds using iridium or rhodium catalysts.
Chemical Reactions Analysis
(4,6-Dichloropyridin-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include palladium catalysts, bases (such as potassium carbonate), and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions include biaryl compounds, boronic esters, and substituted pyridines.
Scientific Research Applications
(4,6-Dichloropyridin-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4,6-Dichloropyridin-2-yl)boronic acid primarily involves its role as a boron donor in chemical reactions. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The chlorine atoms on the pyridine ring can also participate in various substitution reactions, enhancing the compound’s versatility.
Comparison with Similar Compounds
(4,6-Dichloropyridin-2-yl)boronic acid can be compared with other pyridinylboronic acids, such as:
(2,6-Dichloropyridin-4-yl)boronic acid: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2-Chloro-4-pyridinylboronic acid: Another closely related compound with distinct chemical properties and uses.
Pyridine-4-boronic acid pinacol ester: Used in similar cross-coupling reactions but with different stability and reactivity profiles.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and selectivity in various chemical reactions.
Properties
Molecular Formula |
C5H4BCl2NO2 |
|---|---|
Molecular Weight |
191.81 g/mol |
IUPAC Name |
(4,6-dichloropyridin-2-yl)boronic acid |
InChI |
InChI=1S/C5H4BCl2NO2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2,10-11H |
InChI Key |
JFUCSOSOJQEQLH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=N1)Cl)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



